molecular formula C18H18N2O2 B14703623 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one CAS No. 22760-25-4

7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one

Cat. No.: B14703623
CAS No.: 22760-25-4
M. Wt: 294.3 g/mol
InChI Key: OZGFGNRVQIDYFM-UHFFFAOYSA-N
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Description

7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one is a quinazoline derivative known for its diverse chemical properties and potential applications in various scientific fields. Quinazoline derivatives are often studied for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and an isocyanate compound.

    Cyclization: The aniline derivative undergoes cyclization with the isocyanate to form the quinazoline core.

    Substitution: The methoxy and phenyl groups are introduced through substitution reactions.

    Final Steps: The propan-2-yl group is added to complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Batch Reactors: Using batch reactors for controlled synthesis.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Utilizing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Lacks the methoxy and propan-2-yl groups.

    7-Methoxyquinazoline: Lacks the phenyl and propan-2-yl groups.

    1-(Propan-2-yl)quinazoline: Lacks the methoxy and phenyl groups.

Properties

CAS No.

22760-25-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

7-methoxy-4-phenyl-1-propan-2-ylquinazolin-2-one

InChI

InChI=1S/C18H18N2O2/c1-12(2)20-16-11-14(22-3)9-10-15(16)17(19-18(20)21)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

OZGFGNRVQIDYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)OC)C(=NC1=O)C3=CC=CC=C3

Origin of Product

United States

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